![molecular formula C16H16N4OS B5794015 3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine CAS No. 677302-34-0](/img/structure/B5794015.png)
3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then reacted with phenylhydrazine to form the desired triazole compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the methoxybenzylthio group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylthiourea: A precursor in the synthesis of the target compound.
Phenylhydrazine: Another precursor used in the synthetic route.
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine is unique due to the combination of its methoxybenzylthio and phenyl groups, which confer distinct chemical and biological properties
Biological Activity
3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O2S, with a molecular weight of approximately 342.42 g/mol. The compound features a triazole ring substituted with a methoxybenzyl thio group and a phenyl group, contributing to its unique properties and activities.
Property | Value |
---|---|
Molecular Formula | C17H18N4O2S |
Molecular Weight | 342.42 g/mol |
IUPAC Name | This compound |
CAS Number | 578719-63-8 |
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study on various triazole compounds demonstrated that those with thioether substitutions showed enhanced antibacterial and antifungal activities. Specifically, derivatives similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer potential. A notable investigation into the biological activity of triazole compounds revealed that they can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and modulation of reactive oxygen species (ROS) levels . The compound in focus has not been directly tested in high-throughput cancer screening but shares structural similarities with known anticancer agents.
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors in microbial and cancer cells. Triazoles are known to inhibit the biosynthesis of ergosterol in fungi and can disrupt cell membrane integrity . Additionally, some studies suggest that triazoles may modulate signaling pathways related to cell proliferation and survival in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on various 1,2,4-triazole derivatives found that those with methoxy substituents exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the methoxybenzyl group in our compound is hypothesized to contribute similarly .
- Anticancer Screening : Although specific data on this compound is limited, related compounds have shown significant growth inhibition in human cancer cell lines during screening by the National Cancer Institute (NCI). These studies typically measure the growth inhibitory concentration (GI50), indicating the potential for further exploration of this compound's anticancer properties .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-21-14-9-7-12(8-10-14)11-22-16-19-18-15(20(16)17)13-5-3-2-4-6-13/h2-10H,11,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGOBYAZSAOMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677302-34-0 |
Source
|
Record name | 3-((4-METHOXYBENZYL)THIO)-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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